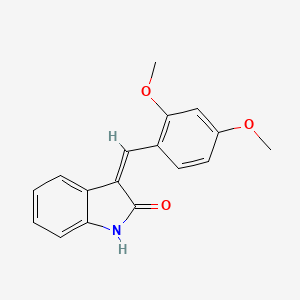
N'-(3-Nitrobenzylidene)-2-pyridinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-Nitrobenzylidene)-2-pyridinecarbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of a nitro group on the benzylidene moiety and a pyridine ring attached to the carbohydrazide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Nitrobenzylidene)-2-pyridinecarbohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 2-pyridinecarbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(3-Nitrobenzylidene)-2-pyridinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-(3-Nitrobenzylidene)-2-pyridinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The Schiff base can be reduced to the corresponding amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used in the reaction.
科学研究应用
作用机制
The mechanism of action of N’-(3-Nitrobenzylidene)-2-pyridinecarbohydrazide involves its interaction with biological targets through the formation of coordination complexes. The nitro group and the pyridine ring play crucial roles in binding to metal ions and other biological molecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
- N’-(4-Nitrobenzylidene)-2-pyridinecarbohydrazide
- N’-(3-Methoxybenzylidene)-2-pyridinecarbohydrazide
- N’-(3-Chlorobenzylidene)-2-pyridinecarbohydrazide
Uniqueness
N’-(3-Nitrobenzylidene)-2-pyridinecarbohydrazide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in forming coordination complexes and in applications requiring specific electronic characteristics .
属性
分子式 |
C13H10N4O3 |
|---|---|
分子量 |
270.24 g/mol |
IUPAC 名称 |
N-[(E)-(3-nitrophenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H10N4O3/c18-13(12-6-1-2-7-14-12)16-15-9-10-4-3-5-11(8-10)17(19)20/h1-9H,(H,16,18)/b15-9+ |
InChI 键 |
NTDFFDPMTKZRJZ-OQLLNIDSSA-N |
手性 SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
规范 SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(3-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11979567.png)
![6-Amino-1-(4-bromophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11979570.png)
![(2Z)-4-(4-chlorophenyl)-2-(phenylimino)-N-[(E)-phenylmethylidene]-1,3-thiazol-3(2H)-amine](/img/structure/B11979578.png)
![N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine](/img/structure/B11979586.png)
![3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol](/img/structure/B11979601.png)

![2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane](/img/structure/B11979610.png)
![methyl (2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979612.png)
![6-(3-bromophenyl)-3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11979620.png)
![N-(4-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11979626.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11979629.png)
![(5Z)-2-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]-5-(1-heptyl-2-thioxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11979637.png)
